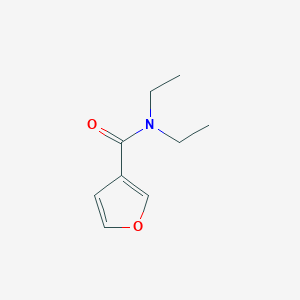![molecular formula C13H18IN3O4 B6599209 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid CAS No. 1691081-88-5](/img/structure/B6599209.png)
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butoxycarbonyl group, an iodo-substituted pyrazole ring, and an azetidine ring, making it a valuable subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the iodo group: This step usually involves iodination reactions using reagents like iodine or N-iodosuccinimide (NIS).
Construction of the azetidine ring: This can be done via cyclization reactions involving azetidine precursors.
Attachment of the tert-butoxycarbonyl group: This is typically achieved using tert-butyl chloroformate in the presence of a base.
Final coupling to form the acetic acid derivative: This step may involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its functional groups.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, especially due to the presence of the iodo group.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or thiols can be used.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can facilitate interactions with specific proteins or nucleic acids, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
Uniqueness
The uniqueness of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid lies in the presence of the iodo group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and mechanistic studies, as well as for the development of new bioactive molecules.
Propiedades
IUPAC Name |
2-[3-(4-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,4-10(18)19)17-6-9(14)5-15-17/h5-6H,4,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFLKSSPGOPOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)




![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)
